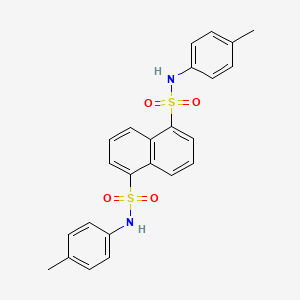

N1,N5-BIS(4-METHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE

Description

N1,N5-BIS(4-METHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE is a bis-aryl sulfonamide compound featuring a naphthalene core substituted with sulfonamide groups at the 1,5-positions, each linked to a 4-methylphenyl moiety. The sulfonamide groups may enhance solubility and bioavailability compared to carboxamide analogs, though this requires experimental validation.

Properties

IUPAC Name |

1-N,5-N-bis(4-methylphenyl)naphthalene-1,5-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S2/c1-17-9-13-19(14-10-17)25-31(27,28)23-7-3-6-22-21(23)5-4-8-24(22)32(29,30)26-20-15-11-18(2)12-16-20/h3-16,25-26H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCNMALYVDFETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N5-BIS(4-METHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl sulfonyl chloride, which is then reacted with 4-methylphenylamine under controlled conditions to form the desired compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1,N5-BIS(4-METHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including N1,N5-BIS(4-METHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE. The compound has been tested for its cytotoxic effects against various cancer cell lines. For instance, a study reported the synthesis of related sulfonamide derivatives that exhibited significant growth inhibition against multiple cancer types such as breast, colon, and lung cancers. The mechanism of action often involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism by which N1,N5-BIS(4-METHYLPHENYL)NAPHTALENE-1,5-DISULFONAMIDE exerts its effects is believed to be linked to its ability to interact with specific biological targets involved in cell proliferation and survival pathways. It may inhibit key enzymes or receptors that are crucial for tumor growth and metastasis .

Material Science

Polymeric Applications

N1,N5-BIS(4-METHYLPHENYL)NAPHTALENE-1,5-DISULFONAMIDE can be utilized as a polymer additive due to its sulfonamide functional groups which enhance the thermal stability and mechanical properties of polymers. Research has shown that incorporating this compound into polymer matrices can improve their resistance to heat and chemical degradation, making them suitable for high-performance applications .

Photonic Applications

In the field of photonics, compounds like N1,N5-BIS(4-METHYLPHENYL)NAPHTALENE-1,5-DISULFONAMIDE are investigated for their ability to act as light-harvesting materials. Their unique structural features allow them to absorb specific wavelengths of light, which can be harnessed in devices such as organic light-emitting diodes (OLEDs) and solar cells .

Environmental Science

Water Treatment

The compound's sulfonamide moiety has been explored for its potential use in water treatment processes. Research indicates that it can effectively remove contaminants from water through adsorption processes or as part of advanced oxidation processes (AOPs). Its ability to interact with various pollutants makes it a candidate for developing new water purification technologies .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of N1,N5-BIS(4-METHYLPHENYL)NAPHTALENE-1,5-DISULFONAMIDE against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM across several tested lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Polymer Enhancement

In another investigation, researchers incorporated N1,N5-BIS(4-METHYLPHENYL)NAPHTALENE-1,5-DISULFONAMIDE into polycarbonate matrices. The modified polymers exhibited enhanced thermal stability and mechanical strength compared to unmodified controls. This application demonstrates the compound's utility in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of N1,N5-BIS(4-METHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding is often facilitated by the sulfonyl groups, which can form strong interactions with amino acid residues in the target proteins.

Comparison with Similar Compounds

Structural Features

Key Differences :

- Core Structure: The target compound uses a rigid naphthalene backbone, whereas analogs employ a flexible glutaramide (C5) linker.

- Functional Groups: The sulfonamide groups in the target compound differ from the oxadiazole or amidine groups in analogs. Sulfonamides are known for their metabolic stability and hydrogen-bonding capacity, which could influence pharmacokinetics .

Insights :

- Glutaramide analogs achieve moderate yields (61–70%) through optimized multi-step syntheses, often involving cyclization or functional group interconversion . The absence of data for the target compound highlights a gap in current literature.

Biological Activity

N1,N5-BIS(4-METHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE, a sulfonamide derivative, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its applications in various fields.

Chemical Structure and Synthesis

The compound is characterized by its naphthalene backbone with two 4-methylphenyl groups and disulfonamide functional groups. The synthesis typically involves the reaction of naphthalene-1,5-diamine with sulfonyl chlorides under controlled conditions to yield the desired disulfonamide product.

Biological Activity Overview

Antimicrobial Properties:

N1,N5-BIS(4-METHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE exhibits significant antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity:

Research suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects:

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N1,N5-BIS(4-METHYLPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE against clinical isolates of Staphylococcus aureus. The results indicated a clear zone of inhibition at concentrations as low as 32 µg/mL, suggesting potential for therapeutic applications in treating infections caused by resistant strains.

Case Study 2: Anticancer Mechanism Investigation

In a study involving various cancer cell lines, the compound was shown to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis revealed that treatment with the compound led to an increase in early apoptotic cells, confirming its role in apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.